

2,6-Difluoro-4-hydroxybenzyl alcohol chemical structure and analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Difluoro-4-hydroxybenzyl
alcohol

Cat. No.: B1322694

[Get Quote](#)

An In-depth Technical Guide to 2,6-Difluoro-4-hydroxybenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of **2,6-Difluoro-4-hydroxybenzyl alcohol**. The information is intended to support research and development activities, particularly in the field of medicinal chemistry and drug discovery.

Chemical Structure and Properties

2,6-Difluoro-4-hydroxybenzyl alcohol, with the IUPAC name 3,5-Difluoro-4-(hydroxymethyl)phenol, is an aromatic organic compound. Its structure consists of a benzene ring substituted with two fluorine atoms at positions 2 and 6, a hydroxyl group at position 4, and a hydroxymethyl group at position 1.

Chemical Structure:

The image you are requesting does not exist or is no longer available.

imgur.com

(Image generated for illustrative purposes)

The physical and chemical properties of **2,6-Difluoro-4-hydroxybenzyl alcohol** are summarized in the table below.

Property	Value	Reference
CAS Number	438049-36-6	[1]
Molecular Formula	C ₇ H ₆ F ₂ O ₂	
Molecular Weight	160.12 g/mol	[1]
Appearance	White to yellow powder or crystals	
Purity	≥95% - 97%	[1]
Storage	Inert atmosphere, room temperature	

Spectroscopic Analysis

While specific experimental spectra for **2,6-Difluoro-4-hydroxybenzyl alcohol** are not readily available in the literature, the expected spectral characteristics can be predicted based on the analysis of similar compounds and the known effects of its functional groups.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the protons of the two hydroxyl groups. The aromatic protons would likely appear as a triplet due to coupling with

the two equivalent fluorine atoms. The chemical shifts will be influenced by the electron-withdrawing fluorine atoms and the electron-donating hydroxyl group.

- ^{13}C NMR: The carbon NMR spectrum would display signals for the different carbon atoms in the molecule. The carbons attached to the fluorine atoms would show characteristic splitting (C-F coupling). The chemical shifts of the aromatic carbons are influenced by the substituents.[2]

Predicted ^1H and ^{13}C NMR Data

Type	Predicted Chemical Shift (ppm)	Multiplicity	Notes
^1H NMR	~6.7-7.0	t (triplet)	Aromatic protons (2H)
~4.6	s (singlet)		Methylene protons (-CH ₂ OH) (2H)
Variable	br s (broad singlet)		Phenolic hydroxyl proton (-OH) (1H)
Variable	t (triplet)		Alcoholic hydroxyl proton (-CH ₂ OH) (1H)
^{13}C NMR	~160 (C-F)	d (doublet)	Aromatic carbons attached to fluorine
~140 (C-OH)	s (singlet)		Aromatic carbon attached to the phenolic -OH
~115 (C-CH ₂ OH)	t (triplet)		Aromatic carbon attached to the hydroxymethyl group
~110 (C-H)	t (triplet)		Aromatic carbons attached to hydrogen
~60 (-CH ₂ OH)	s (singlet)		Methylene carbon

2.2 Infrared (IR) Spectroscopy

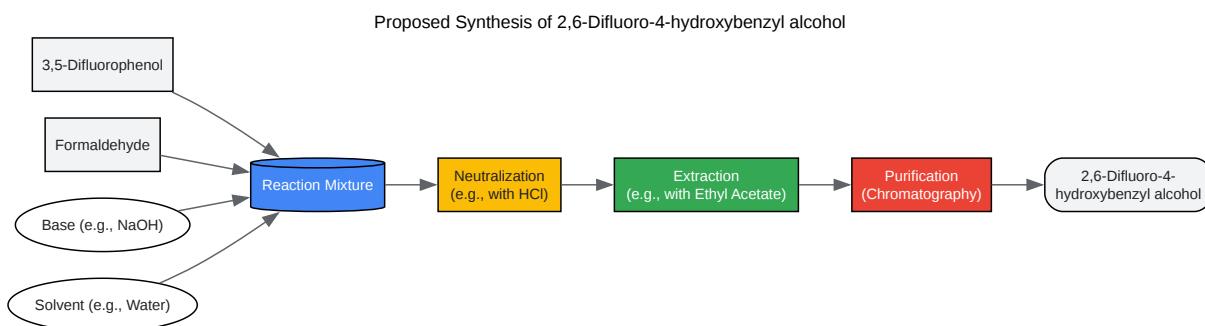
The IR spectrum of **2,6-Difluoro-4-hydroxybenzyl alcohol** is expected to show characteristic absorption bands for the hydroxyl, C-O, C-F, and aromatic C-H bonds.

Predicted IR Absorption Bands

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H stretch (alcohol & phenol)	3200-3600	Strong, Broad
Aromatic C-H stretch	3000-3100	Medium
C-O stretch (alcohol & phenol)	1000-1260	Strong
C-F stretch	1000-1400	Strong
Aromatic C=C stretch	1400-1600	Medium

2.3 Mass Spectrometry (MS)

In mass spectrometry, particularly with electron ionization (EI), alcohols often undergo fragmentation through alpha-cleavage and dehydration.^[3] Aromatic alcohols, however, tend to show a more prominent molecular ion peak due to the stability of the aromatic ring.^[4]


Predicted Mass Spectrometry Fragmentation

m/z	Fragment	Notes
160	[M] ⁺	Molecular ion peak
142	[M - H ₂ O] ⁺	Loss of water (dehydration)
131	[M - CHO] ⁺	Loss of a formyl radical
129	[M - CH ₂ OH] ⁺	Loss of the hydroxymethyl radical

Experimental Protocols

3.1 Proposed Synthesis of **2,6-Difluoro-4-hydroxybenzyl alcohol**

A specific, detailed synthesis protocol for **2,6-Difluoro-4-hydroxybenzyl alcohol** is not widely published. However, a plausible synthetic route can be adapted from general methods for the preparation of hydroxybenzyl alcohols.^{[5][6]} This proposed method involves the reaction of 3,5-difluorophenol with formaldehyde under basic conditions.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **2,6-Difluoro-4-hydroxybenzyl alcohol**.

Protocol:

- Reaction Setup: In a round-bottom flask, dissolve 3,5-difluorophenol in an aqueous solution of a base, such as sodium hydroxide.
- Addition of Formaldehyde: To the stirred solution, add an aqueous solution of formaldehyde dropwise at a controlled temperature (e.g., room temperature or slightly elevated).
- Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture and neutralize it with a suitable acid (e.g., hydrochloric acid).

- Extraction: Extract the product from the aqueous layer using an organic solvent like ethyl acetate.
- Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

3.2 Spectroscopic Analysis Protocols

- NMR Spectroscopy:
 - Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
 - Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
 - Process the data to obtain chemical shifts, multiplicities, and coupling constants.
- IR Spectroscopy:
 - Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.
 - Alternatively, for a liquid or dissolved sample, a thin film can be prepared between two salt plates (e.g., NaCl).
 - Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
- Mass Spectrometry:
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
 - Ionize the sample using a suitable method, such as Electron Ionization (EI).
 - Analyze the resulting fragments using a mass analyzer to obtain the mass-to-charge ratio (m/z) of the ions.

Applications in Drug Development

The 2,6-difluoro substitution pattern on a benzene ring is a key feature in various biologically active molecules. For instance, 2,6-difluorobenzamide derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ. FtsZ is an essential and highly conserved protein in bacteria, making it an attractive target for the development of new antibiotics. Given that **2,6-Difluoro-4-hydroxybenzyl alcohol** shares the core 2,6-difluorophenyl moiety, it represents a valuable building block for the synthesis of novel FtsZ inhibitors and other potential therapeutic agents. Its hydroxyl and hydroxymethyl groups provide versatile handles for further chemical modifications to explore structure-activity relationships and optimize pharmacological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. whitman.edu [whitman.edu]
- 5. US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [2,6-Difluoro-4-hydroxybenzyl alcohol chemical structure and analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1322694#2-6-difluoro-4-hydroxybenzyl-alcohol-chemical-structure-and-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com